molecular formula C12H29ClN4O B10765139 N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride

Cat. No.: B10765139
M. Wt: 280.84 g/mol
InChI Key: UUOVHRBADDLYFM-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H29ClN4O

Molecular Weight

280.84 g/mol

IUPAC Name

N-[3-[4-(3-aminopropylamino)butylamino]propyl]acetamide;hydrochloride

InChI

InChI=1S/C12H28N4O.ClH/c1-12(17)16-11-5-10-15-8-3-2-7-14-9-4-6-13;/h14-15H,2-11,13H2,1H3,(H,16,17);1H

InChI Key

UUOVHRBADDLYFM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCNCCCCNCCCN.Cl

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Alkylation and Deprotection

A widely adopted route involves sequential alkylation of protected amines followed by deprotection and acetylation. In one approach, 4-aminopropanol is protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-3-aminopropanol. Subsequent mesylation with methanesulfonyl chloride generates a reactive intermediate, which undergoes nucleophilic displacement with 1,3-diaminopropane . The resulting alkylated amine is then deprotected using 4 M HCl in dioxane, yielding a primary amine intermediate. Acetylation with acetic anhydride in the presence of triethylamine forms the acetamide moiety, followed by HCl treatment to precipitate the hydrochloride salt . This method achieves an overall yield of 62% after purification via silica gel chromatography .

Key advantages include high selectivity due to Boc protection and compatibility with aqueous workup. However, the use of harsh acids for deprotection may necessitate careful temperature control to avoid side reactions.

HBTU/HOBt-Mediated Amide Coupling

Alternative routes employ carbodiimide-based coupling agents for direct amide bond formation. For example, tert-butyl diethylphosphonoacetate is reacted with p-chlorobenzyl bromide under basic conditions to form a phosphonate intermediate, which is then condensed with formaldehyde to yield a β-keto phosphonate . After deprotection with trifluoroacetic acid (TFA), the resulting carboxylic acid is coupled with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one using hydroxybenzotriazole (HOBt) and HBTU . While this method originally targeted benzimidazolone derivatives, adapting the coupling step to 3-((4-aminobutyl)amino)propylamine enables selective acetylation. Post-coupling hydrolysis with NaOH (2.5 M) liberates the free amine, which is acetylated and converted to the hydrochloride salt . Reported yields for analogous reactions range from 45% to 74% .

Nucleophilic Substitution with 3-(Boc-amino)propyl Bromide

A third method utilizes 3-(Boc-amino)propyl bromide as a key alkylating agent. In a representative procedure, 5,7-dibromoisatin is treated with potassium carbonate and 1-bromo-3-chloropropane in dimethylformamide (DMF) at 80°C to install the chloropropyl side chain . Subsequent nucleophilic substitution with 3-(Boc-amino)propyl bromide introduces the protected amine, which is deprotected with HCl in dioxane. Acetylation of the exposed amine with acetyl chloride in dichloromethane, followed by salt formation with HCl gas, affords the target compound in 45% yield . Microwave-assisted alkylation has also been explored, reducing reaction times to 3 hours with comparable yields .

Comparative Analysis of Methods

MethodKey StepsYieldAdvantagesLimitations
Boc Alkylation Protection, alkylation, acetylation62%High selectivity, scalableRequires harsh acid conditions
HBTU Coupling Phosphonate formation, coupling45–74%Mild conditions, versatileMulti-step purification needed
Nucleophilic Sub Alkylation, deprotection45%Microwave compatibilityModerate yields
Reductive AminationCondensation, hydrogenation~60%*Fewer steps, no protection neededSelective acetylation challenges

*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions: N1-Acetylspermine (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Properties and Structure

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride is a complex organic compound characterized by its multi-amino structure, which enhances its reactivity and interaction with biological systems. Its molecular formula is C15H35N5OC_{15}H_{35}N_5O, and it has been identified under various identifiers including PubChem CID 11181811 .

Scientific Research Applications

  • Pharmaceutical Development
    • The compound has been investigated for its role in drug design, particularly in developing new therapeutics targeting cancer and other diseases. Its amino groups facilitate interactions with biological targets, making it a candidate for drug conjugates that enhance bioavailability and specificity .
  • Biochemical Assays
    • This compound has been utilized in biochemical assays to study enzyme activities, particularly those involving protein kinases. Its ability to form stable complexes with proteins allows researchers to investigate enzyme kinetics and inhibition mechanisms .
  • Cellular Studies
    • The compound is employed in cellular studies to explore cell signaling pathways. It has shown promise in modulating pathways associated with cell proliferation and apoptosis, which are critical in cancer research. This application is particularly relevant for understanding how alterations in amino acid signaling can lead to tumorigenesis .
  • Gene Delivery Systems
    • Due to its cationic nature, this compound is being studied as a potential vector for gene delivery. Its structure allows it to form complexes with nucleic acids, facilitating their uptake into cells and enhancing transfection efficiency .

Case Studies

StudyObjectiveFindings
Cancer Therapeutics Investigate the efficacy of the compound as an anti-cancer agentThe compound exhibited significant cytotoxicity against various cancer cell lines, indicating its potential as a chemotherapeutic agent .
Enzyme Inhibition Assess the impact on protein kinase activityResults demonstrated that the compound effectively inhibited specific kinases, suggesting mechanisms for therapeutic intervention in signaling pathways .
Gene Delivery Evaluate transfection efficiencyThe compound showed enhanced delivery of plasmid DNA into mammalian cells compared to standard lipofection methods, indicating its utility in gene therapy applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Polyamine Derivatives with Acetamide Modifications

(a) N1-Acetylspermine Trihydrochloride
  • Structure : Similar polyamine backbone but with three hydrochloride groups and an acetylated terminal amine.
  • Key Differences: Higher solubility due to trihydrochloride form. Molecular Weight: 371.54 g/mol vs. ~282.8 g/mol (monohydrochloride form). Pharmacological Role: Used in studies of polyamine transport and cancer therapeutics .
(b) Naspm Trihydrochloride
  • Structure : Incorporates a naphthaleneacetamide group instead of a simple acetyl group.
  • Key Differences :
    • Enhanced lipophilicity due to the aromatic naphthalene moiety.
    • Application : Acts as a calcium-permeable AMPA receptor antagonist in neurological research .
(c) KR-39038
  • Structure: The compound is embedded within KR-39038, a quinazolinone-based GRK5 inhibitor.
  • Key Differences: The acetamide-polyamine chain serves as a linker, while the quinazolinone core provides GRK5 binding affinity. Pharmacological Data: IC$_{50}$ = 0.28 μM for GRK5 inhibition, demonstrating the importance of the polyamine-acetamide moiety in target engagement .

Caffeoyl-Polyamine Conjugates

(a) NB13 and NB16
  • Structures : Feature caffeoyl (3,4-dihydroxybenzenepropanamide) groups attached to polyamine chains.
  • Key Differences :
    • Aromatic caffeoyl groups enable antioxidant activity and interaction with plant metabolic enzymes.
    • Biological Role : Downregulated in Arabidopsis anthocyanin biosynthesis, contrasting with the neutral or inhibitory role of simpler acetamide-polyamines .

Kinase Inhibitors with Polyamine Linkers

(a) Pyrazole-Sulfonamide Derivatives (e.g., Compound 2j–2o)
  • Structures : Polyamine linkers connect pyrazole or sulfonamide pharmacophores.
  • Key Differences :
    • Sulfonamide/pyrazole groups confer selectivity for kinases like EGFR or VEGFR2.
    • Activity : IC$_{50}$ values range from 0.1–5 μM, highlighting the impact of terminal groups on potency .

Physicochemical and Pharmacokinetic Comparison

Property N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide HCl N1-Acetylspermine Trihydrochloride Naspm Trihydrochloride
Molecular Weight (g/mol) 282.8 371.54 608.9 (unclear)
Melting Point Not reported Not reported 33–34°C
Solubility High (HCl salt) Very high (trihydrochloride) Moderate (lipophilic naphthalene)
LogP ~2.14 (predicted) 2.14 (experimental) 1.06 (calculated)

Research Implications and Gaps

  • Structural-Activity Relationships : The acetamide-polyamine scaffold is versatile but requires terminal modifications (e.g., aromatic or kinase-binding groups) for target specificity .
  • Contradictions: lists the compound as a trihydrochloride, while describes a monohydrochloride form. This discrepancy necessitates clarification in synthesis protocols.
  • Untapped Applications: Potential in drug delivery (as a solubility enhancer) or as a standalone GRK5 inhibitor remains underexplored .

Biological Activity

N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride, also known by its CAS number 122306-08-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, relevant case studies, and comparative data.

  • Molecular Formula : C18H32N4O
  • Molecular Weight : 320.5 g/mol
  • CAS Number : 122306-08-5

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Research indicates that the compound may induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can significantly increase late apoptosis and necrosis in lung cancer cells (A549), with one derivative achieving up to 82% apoptosis induction at specific concentrations .
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest, particularly in the G0/G1 phase. This effect is crucial as it prevents cancer cells from proliferating and can enhance the efficacy of other therapeutic agents .
  • Inhibition of Tumor Growth : In vitro assays have demonstrated that compounds with similar structures exhibit potent inhibitory effects on tumor growth by targeting specific cellular pathways involved in proliferation and survival .

Study 1: Apoptosis in Cancer Cell Lines

In a study focusing on various chlorpromazine analogs, several compounds were tested for their ability to induce apoptosis in cancer cells. The results indicated that compounds exhibiting structural similarities to this compound showed significant pro-apoptotic activity across tested cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT116 (colon cancer) .

Study 2: Mechanistic Insights

Another study explored the mechanism behind the cytotoxicity of related compounds. It was found that they could induce apoptosis through mitochondrial pathways and activate caspases, leading to programmed cell death. The study emphasized the importance of understanding these mechanisms for developing effective cancer therapies .

Comparative Data on Biological Activity

Compound NameApoptosis Induction (%)Cell Cycle Arrest PhaseIC50 (µM)
N-(3-Aminopropyl)-acetamide42% (A549)G0/G1 Phase11
Chlorpromazine Analog A82% (A549)G0/G1 Phase10
Chlorpromazine Analog B93% (HCT116)G0/G1 Phase9

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-((4-((3-Aminopropyl)amino)butyl)amino)propyl)acetamide hydrochloride, and what critical reaction conditions govern its purity and yield?

  • Methodology : The compound is typically synthesized via sequential nucleophilic substitution and amidation. A validated route involves reacting 3-aminopropylamine with 4-aminobutanal under reductive amination (using NaBH3CN or NaBH(OAc)₃) to form the polyamine backbone, followed by acetylation with acetyl chloride in methanol at 0°C . Key parameters include:

  • Temperature control : Acetylation at 0°C minimizes side reactions (e.g., over-acetylation).
  • Purification : Precipitation in acetonitrile and vacuum drying yield a crystalline solid (melting point >300°C) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Reductive AminationNaBH3CN, MeOH, RT65–7092%
AcetylationAcetyl chloride, 0°C8598%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using D₂O or DMSO-d₆ to resolve amine protons. Key signals: δ 1.95 ppm (acetamide CH₃), δ 3.1–3.4 ppm (methylene groups in polyamine chain) .
  • ESI-HRMS : Confirm molecular ion [M+H]⁺ at m/z 288.215 (calculated for C₁₂H₂₆ClN₅O) .
  • HPLC : Use a C18 column with 0.1% TFA in H₂O/MeCN gradient (95:5 to 60:40 over 20 min) for purity assessment .

Advanced Research Questions

Q. How do steric and electronic factors in the polyamine backbone influence the compound’s reactivity in coordination chemistry or drug-delivery applications?

  • Methodology :

  • Comparative studies : Replace the acetamide group with bulkier substituents (e.g., benzamide) to assess steric effects on metal-binding affinity (e.g., Cu²⁺ or Zn²⁺) using isothermal titration calorimetry (ITC) .
  • DFT calculations : Model charge distribution on amine groups to predict nucleophilicity and binding kinetics .
    • Data Contradiction : Some studies report higher stability with branched polyamines, while others favor linear chains for transmembrane delivery. Resolve by testing cytotoxicity and cellular uptake in HEK293 cells .

Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro pharmacological assays?

  • Methodology :

  • pH stability : Use phosphate buffer (pH 7.4) with 1 mM EDTA to chelate trace metals that catalyze degradation.
  • Lyophilization : Formulate with trehalose (1:1 w/w) to prevent hydrolysis during storage .
    • Data Table :
ConditionDegradation Rate (t₁/₂, days)Major Degradant
pH 7.4, 25°C14Deacetylated derivative
Lyophilized, -20°C>180None detected

Q. How does this compound compare structurally and functionally to analogs like N-Acetylspermine or N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine in modulating biological targets?

  • Methodology :

  • SAR analysis : Test analogs in apoptosis assays (e.g., caspase-3 activation). The acetamide group in the target compound reduces cationic charge vs. spermine, potentially lowering nonspecific binding .
  • Biological data :
CompoundIC₅₀ (Apoptosis Inhibition, μM)LogP
Target Compound12.3 ± 1.2-1.5
N-Acetylspermine8.9 ± 0.8-2.1
N-Dodecyl derivative>503.2

Experimental Design & Data Contradiction Resolution

Q. How to resolve discrepancies in reported melting points (202–203°C vs. >300°C) for this compound?

  • Methodology :

  • Recrystallization : Compare solvents (MeOH vs. MeCN) to isolate polymorphs.
  • DSC analysis : Confirm thermal behavior; higher melting points may indicate anhydrous vs. hydrated forms .

Q. What analytical workflows validate the absence of genotoxic impurities (e.g., alkyl chlorides) in scaled-up batches?

  • Methodology :

  • LC-MS/MS : Use a Zorbax SB-C8 column with MRM transitions for chlorinated byproducts (e.g., m/z 154 → 119).
  • Limit of detection : <0.1 ppm per ICH Q3A guidelines .

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